2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide
Description
BenchChem offers high-quality 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-29-17-4-2-3-14(9-17)10-24-19(27)11-26-13-25-20-18(12-30-21(20)22(26)28)15-5-7-16(23)8-6-15/h2-9,12-13H,10-11H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMFAMPPGHWNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide is a synthetic compound belonging to the thienopyrimidine class. Its unique structure, which includes a thieno[3,2-d]pyrimidine core and a fluorophenyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Structure and Synthesis
The compound's IUPAC name is 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide. Its molecular formula is C22H18FN3O4S, with a molecular weight of 439.47 g/mol. The synthesis typically involves multiple steps starting from commercially available precursors, including the formation of the thieno[3,2-d]pyrimidine core followed by the introduction of functional groups through various chemical reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide exhibit significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Studies :
- In vitro assays have shown that derivatives of thienopyrimidine can inhibit the growth of cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) with IC50 values indicating potent activity .
- A study reported that compounds with similar structures demonstrated antiproliferative effects with IC50 values ranging from 1.30 μM to over 17 μM against multiple tumor cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| FNA | HepG2 | 1.30 |
| FNA | MCF-7 | 17.25 |
| Thienopyrimidine Derivative | A549 | <10 |
Antimicrobial Activity
Another aspect of the biological activity of this compound is its antimicrobial properties. Preliminary evaluations have shown that thienopyrimidine derivatives can exhibit significant antibacterial and antifungal activities.
- Antimicrobial Studies :
The mechanism by which 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation or microbial metabolism.
- Apoptosis Induction : Studies indicate that treatment with related compounds can lead to increased apoptosis in cancer cells, suggesting that these compounds may trigger cell death pathways .
Case Studies
Several case studies highlight the effectiveness of thienopyrimidine derivatives:
- Case Study on HepG2 Cells :
- Combination Therapy :
Scientific Research Applications
Research indicates that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of key enzymes involved in cancer proliferation, including topoisomerases and kinases critical for DNA replication.
- Antimicrobial Activity : There is evidence suggesting that derivatives of thieno[3,2-d]pyrimidine possess antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Efficacy
A study evaluated the anticancer potential of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The findings indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.
Antibacterial Activity
In another investigation, a derivative was tested against both Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential development as an antibiotic agent.
Comprehensive Data Table
The following table summarizes the biological activities observed in various studies involving this compound and its derivatives:
| Study Focus | Biological Activity | Observations |
|---|---|---|
| Anticancer | Cytotoxicity | Enhanced activity with methoxy substitutions |
| Antibacterial | Inhibition of bacterial growth | Significant effects on Staphylococcus aureus |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 7 with a 4-fluorophenyl group and at position 3 with an N-(3-methoxybenzyl)acetamide side chain. Its molecular formula (C₂₂H₁₈FN₃O₃S) and weight (423.5 g/mol) necessitate multistep synthesis to ensure regioselective functionalization. Key challenges include:
Synthetic Routes and Methodological Comparisons
Route 1: Sequential Cyclization and Side-Chain Coupling
This two-step approach, adapted from EP2187742B1 analogs, involves initial construction of the thienopyrimidine core followed by acetamide side-chain introduction.
Thieno[3,2-d]Pyrimidin-4(3H)-One Core Synthesis
A modified Gewald reaction forms the central heterocycle:
- Cyclocondensation : 2-Aminothiophene-3-carboxylate (1 eq) reacts with ethyl cyanoacetate (1.2 eq) in ethanol under reflux (78°C, 8 hr), catalyzed by piperidine (0.1 eq).
- Fluorophenyl Introduction : Electrophilic aromatic substitution at position 7 using 4-fluorobenzenediazonium chloride (1.5 eq) in HCl/NaNO₂ at 0–5°C.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 72 | 95.1 |
| 2 | 68 | 91.4 |
Source: Adapted from with modified workup procedures.
Acetamide Side-Chain Installation
The N-(3-methoxybenzyl)acetamide moiety is introduced via nucleophilic displacement:
- Chloroacetylation : React core intermediate (1 eq) with chloroacetyl chloride (1.2 eq) in anhydrous DCM, 0°C → RT, 4 hr.
- Benzylamine Coupling : Substitute chloride with 3-methoxybenzylamine (1.5 eq) using DIPEA (2 eq) in THF, 12 hr reflux.
Optimization Note : Microwave-assisted coupling (100°C, 30 min) increases yield to 84% compared to conventional heating (62%).
Route 2: Convergent Synthesis via Prefunctionalized Intermediates
Patented methods prioritize parallel synthesis of side chain and core followed by final coupling:
3-Methoxybenzylacetamide Preparation
- Acetic Acid Activation : React acetic acid with HATU (1.05 eq) and DIPEA (3 eq) in DMF, 1 hr.
- Amide Formation : Add 3-methoxybenzylamine (1 eq), stir at RT for 6 hr.
Yield : 89% after silica gel chromatography (Hexane:EtOAc 3:1).
Thienopyrimidine-Acetamide Conjugation
Couple preformed acetamide (1.2 eq) to 3-chlorothienopyrimidine intermediate via Pd-catalyzed Buchwald-Hartwig amination:
- Catalyst: Pd₂(dba)₃ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2 eq)
- Solvent: Toluene, 110°C, 24 hr.
Advantage : Avoids competing side reactions observed in nucleophilic displacement routes.
Critical Analysis of Methodologies
Yield and Efficiency Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield (%) | 32 | 41 |
| Purity (Avg. %) | 93.2 | 97.5 |
| Scalability | Moderate | High |
Byproduct Formation and Mitigation
Common impurities include:
Advanced Characterization Techniques
Spectroscopic Confirmation
Industrial-Scale Adaptation Challenges
Solvent Selection Tradeoffs
| Solvent | Reaction Efficiency | Safety/Environmental Impact |
|---|---|---|
| DMF | High | High toxicity |
| EtOAc | Moderate | Low |
| 2-MeTHF | High | Biobased, preferable |
Green chemistry principles favor 2-MeTHF despite 15% cost increase.
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Route 1 Usage | Route 2 Usage |
|---|---|---|---|
| 3-Methoxybenzylamine | 1,250 | 0.8 kg | 0.6 kg |
| Pd₂(dba)₃ | 12,000 | – | 0.02 kg |
Economical Route 2 becomes favorable at >10 kg batch sizes.
Q & A
Q. What are the critical synthetic steps and characterization methods for this compound?
The synthesis involves sequential functionalization of the thieno[3,2-d]pyrimidin core. Key steps include:
- Formation of the 4-fluorophenyl-substituted thienopyrimidinone via Ullmann coupling or nucleophilic aromatic substitution.
- Introduction of the 3-methoxybenzyl acetamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt). Characterization employs ¹H/¹³C NMR to confirm regiochemistry, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (>95% purity) .
Q. How is structural integrity confirmed post-synthesis?
- ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy group at δ 3.8 ppm).
- IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹).
- X-ray crystallography (if crystals are obtainable) resolves absolute configuration .
Q. What are the hypothesized primary biological targets?
Computational docking suggests affinity for kinases (e.g., EGFR, VEGFR) due to the ATP-binding-like thienopyrimidin core. Preliminary screens in cancer cell lines (e.g., MCF-7, HeLa) show IC50 values <10 μM, supporting kinase inhibition hypotheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may reduce selectivity. Switching to acetonitrile improves cyclization efficiency by 15–20% .
- Catalyst tuning : Pd(OAc)₂/Xantphos systems increase coupling yields (85→92%) compared to Pd(PPh₃)₄ .
- Temperature gradients : Slow heating (0→60°C over 6h) minimizes side-product formation during acetamide coupling .
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Strategies include:
- Standardized protocols : Fixed incubation time (48h), matched cell passage numbers.
- Orthogonal assays : Compare MTT cytotoxicity with Caspase-3 activation to distinguish cytostatic vs. apoptotic effects.
- SAR analysis : Test structural analogs (e.g., 4-methoxy vs. 4-fluoro variants) to isolate pharmacophoric contributions .
Q. How to design mechanistic studies for anticancer activity?
- Kinase profiling : Use recombinant kinases (EGFR, AKT) in ADP-Glo™ assays to quantify inhibition (Ki values).
- siRNA knockdown : Silence EGFR in HeLa cells; reduced compound efficacy confirms target engagement.
- Metabolomics : LC-MS tracks ATP depletion and lactate accumulation, linking activity to glycolytic inhibition .
Q. What analytical strategies quantify the compound in biological matrices?
- LC-MS/MS : MRM transitions (e.g., m/z 450→312) with deuterated internal standards (e.g., d₄-acetamide) ensure specificity.
- Sample preparation : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) achieves >90% recovery from plasma.
- Validation : Linearity (1–1000 ng/mL), precision (CV <15%), and LLOQ (1 ng/mL) per FDA guidelines .
Q. How do structural modifications impact pharmacokinetics?
- LogP adjustments : Replacing 3-methoxybenzyl with 3-CF₃ increases logP from 2.8→3.5, enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Metabolic stability : Microsomal assays (human liver microsomes) show t₁/₂ increases from 12→28 min with 4-fluorophenyl vs. 4-chlorophenyl analogs.
- Plasma protein binding : SPR analysis reveals 85% binding for the parent compound, reduced to 70% with polar substituents .
Q. How to evaluate stability under physiological conditions?
- Forced degradation : Expose to pH 1–9 buffers (37°C, 24h). HPLC tracks degradation; mass spectrometry identifies hydrolysis products (e.g., free acetamide).
- Light/heat stress : 40°C/75% RH for 4 weeks. Degradation <5% indicates shelf-life suitability.
- Formulation : Co-crystallization with cyclodextrins improves aqueous stability by 30% .
Q. How to address cytotoxicity discrepancies between 2D vs. 3D models?
- 3D spheroid penetration : Confocal imaging with fluorescent analogs (e.g., BODIPY-labeled) quantifies diffusion depth.
- Hypoxia effects : Compare IC50 in normoxia (21% O₂) vs. hypoxia (1% O₂). A >5-fold increase suggests poor penetration.
- Combination therapy : Co-administer with quercetin (permeabilizer) reduces IC50 in 3D models by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
